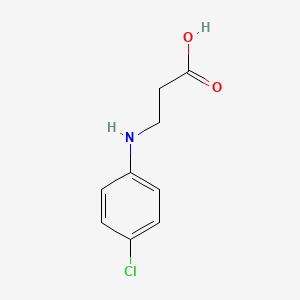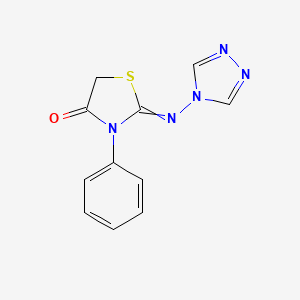
3-(4-Chloroanilino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloroanilino)propanoic acid is an organic compound that belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as CAP, and its chemical formula is C9H10ClNO2. It has a functional parent β-amino acid and is a organonitrogen compound .
Molecular Structure Analysis
The molecular formula of 3-(4-Chloroanilino)propanoic acid is C9H10ClNO2 . Its average mass is 199.630 and its mono-isotopic mass is 199.04001 . The InChI code for the compound is InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) .Applications De Recherche Scientifique
Antimicrobial Agent Development
3-(4-Chloroanilino)propanoic acid: derivatives have shown promise as scaffolds for developing antimicrobial agents targeting multidrug-resistant bacterial and fungal pathogens . These derivatives exhibit structure-dependent antimicrobial activity, particularly against ESKAPE group bacteria and drug-resistant Candida species, including Candida auris. The potential for these compounds to combat resistant strains of bacteria and fungi makes them valuable in the ongoing fight against antibiotic resistance.
Pharmacological Research
In pharmacology, 3-(4-Chloroanilino)propanoic acid derivatives are being explored for their antibacterial and antifungal properties. They have been subjected to in silico ADME (absorption, distribution, metabolism, and excretion) characterization to understand their pharmacokinetic profiles better . This research could lead to the development of new drugs with improved efficacy and safety profiles.
Biochemical Studies
This compound plays a role in biochemical studies due to its structural similarity to β-amino acids. It can be used to investigate enzyme-substrate interactions and the mechanisms of enzyme catalysis, particularly in reactions involving amino acids and peptides .
Medicinal Chemistry
In medicinal chemistry, 3-(4-Chloroanilino)propanoic acid is a valuable intermediate for synthesizing various biologically active molecules. Its incorporation into larger molecules can impart desirable properties such as increased potency or specificity for biological targets .
Agricultural Chemistry
While specific applications in agriculture are not directly cited, the chemical properties of 3-(4-Chloroanilino)propanoic acid suggest potential utility in the synthesis of herbicides or plant growth regulators. Its role in the synthesis of other compounds could indirectly contribute to agricultural chemical development .
Analytical Chemistry
3-(4-Chloroanilino)propanoic acid: may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate analytical methods. Its well-defined structure and properties make it suitable for such applications .
Industrial Applications
The compound’s derivatives could be used in industrial processes, such as the synthesis of dyes, pigments, or other materials that require specific aromatic structures. Its chlorinated aromatic ring system makes it a candidate for reactions that produce commercially valuable chemicals .
Environmental Biotechnology
Though not directly related to 3-(4-Chloroanilino)propanoic acid , similar compounds have been studied for their role in microbial transformations, which are relevant in environmental biotechnology applications. Such research could lead to the development of bio-based processes for waste treatment or resource recovery .
Safety and Hazards
Mécanisme D'action
Target of Action
3-(4-Chloroanilino)propanoic acid, also known as CAP, is an organic compound that belongs to the group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary target of CAP is the Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 . This enzyme plays a crucial role in cellular processes such as transcription and cell cycle progression .
Propriétés
IUPAC Name |
3-(4-chloroanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOYIDOVKCGQTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369471 |
Source


|
| Record name | 3-(4-chloroanilino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
21617-19-6 |
Source


|
| Record name | 3-(4-chloroanilino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1301511.png)
![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)
![2-[(E)-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B1301530.png)


![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)


